An In-depth Technical Guide to the Chemical Properties of (S)-Atenolol-d7
An In-depth Technical Guide to the Chemical Properties of (S)-Atenolol-d7
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Atenolol-d7 is the deuterated form of (S)-Atenolol, the active S-enantiomer of the beta-1 adrenergic receptor antagonist, Atenolol.[1] Atenolol is a widely prescribed medication for cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias.[2] The introduction of deuterium atoms into the molecule makes (S)-Atenolol-d7 a valuable tool in various research applications, particularly as an internal standard in pharmacokinetic and metabolic studies analyzed by mass spectrometry.[3][4] The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties of the molecule, allowing for precise quantification of the non-deuterated drug in biological matrices.[5][6] This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and biological context of (S)-Atenolol-d7.
Chemical and Physical Properties
(S)-Atenolol-d7 is a white solid with the IUPAC name 2-[4-[(2S)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1309283-20-2 | [7] |
| Molecular Formula | C₁₄H₁₅D₇N₂O₃ | [7][8] |
| Molecular Weight | 273.38 g/mol | [7][8] |
| Appearance | White Solid | [7] |
| Storage | 2-8°C Refrigerator | [7] |
Solubility and Stability
| Property | Value | Reference |
| Solubility | Information on the specific solubility of (S)-Atenolol-d7 is limited. However, the non-deuterated form, Atenolol, is slightly soluble in water and chloroform, and sparingly soluble in methanol. | [9] |
| Stability | (S)-Atenolol-d7 is stable under recommended storage conditions (2-8°C). The non-deuterated form in oral liquid formulations has been shown to be stable for up to 40 days at 5°C and 25°C. | [4][10] |
Synthesis
A general synthetic scheme for enantiopure (S)-Atenolol involves the reaction of 2-(4-hydroxyphenyl)acetamide with (R)-epichlorohydrin, followed by reaction with isopropylamine.[11] To synthesize (S)-Atenolol-d7, the final step would be modified to use isopropylamine-d7.
Proposed Synthetic Workflow
Caption: Proposed synthesis of (S)-Atenolol-d7.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization
Objective: To confirm the structure and isotopic purity of (S)-Atenolol-d7.
Methodology:
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Sample Preparation: Dissolve 5-10 mg of (S)-Atenolol-d7 in a suitable non-deuterated solvent (e.g., DMSO, Methanol). The use of a non-deuterated solvent is crucial for observing the deuterium signals.[12]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.
-
¹H NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum. The signals corresponding to the protons on the isopropyl group should be significantly reduced or absent, confirming successful deuteration.
-
-
²H (Deuterium) NMR Spectroscopy:
-
Tune the probe to the deuterium frequency.
-
Acquire a deuterium NMR spectrum. This will show signals corresponding to the positions of the deuterium atoms. The chemical shifts in the ²H NMR spectrum are equivalent to those in the ¹H NMR spectrum.[7]
-
The integration of the deuterium signals can be used to determine the isotopic enrichment.[12]
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum. The carbon signals of the deuterated isopropyl group will appear as multiplets due to C-D coupling, providing further structural confirmation.
-
Mass Spectrometry (MS) for Molecular Weight Verification and Purity Analysis
Objective: To confirm the molecular weight and assess the isotopic purity of (S)-Atenolol-d7.
Methodology:
-
Sample Preparation: Prepare a dilute solution of (S)-Atenolol-d7 in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement. A triple quadrupole mass spectrometer can be used for quantitative analysis.[5]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for atenolol and its analogs.
-
Data Acquisition:
-
Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion ([M+H]⁺). The expected m/z for (S)-Atenolol-d7 ([C₁₄H₁₅D₇N₂O₃+H]⁺) is approximately 274.24.
-
Tandem MS (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This pattern can be compared to that of non-deuterated (S)-Atenolol to confirm the location of the deuterium labels.
-
-
Isotopic Purity Assessment: The mass spectrum will show a distribution of isotopologues. The relative intensities of the peaks corresponding to different numbers of deuterium atoms can be used to calculate the isotopic purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis
Objective: To determine the chemical purity of (S)-Atenolol-d7 and to monitor its stability over time.
Methodology:
-
Sample Preparation: Dissolve a known concentration of (S)-Atenolol-d7 in the mobile phase.
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Chromatographic Conditions (adapted from methods for Atenolol): [13]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 226 nm or 275 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Purity: The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.
-
Stability: For stability studies, samples are stored under various conditions (e.g., different temperatures and light exposure) and analyzed at specific time points. The degradation of (S)-Atenolol-d7 is monitored by the decrease in the main peak area and the appearance of any degradation product peaks.
-
Biological Context: Mechanism of Action
As a deuterated analog, (S)-Atenolol-d7 is expected to have the same mechanism of action as (S)-Atenolol. Atenolol is a selective antagonist of the beta-1 adrenergic receptor, which is predominantly found in cardiac tissue.[2][14] By blocking this receptor, atenolol inhibits the effects of catecholamines (e.g., adrenaline and noradrenaline), leading to a reduction in heart rate, myocardial contractility, and blood pressure.[15]
Beta-1 Adrenergic Receptor Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Atenolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. UniSysCat: New deuteration protocol for preparing NMR solvents [unisyscat.de]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. Atenolol Mechanism of Action: How Does Atenolol Work? - GoodRx [goodrx.com]
